molecular formula C13H12ClN3O3 B5529520 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Cat. No.: B5529520
M. Wt: 293.70 g/mol
InChI Key: ZKDKGRZDSREORA-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a chemical compound with the molecular formula C13H12ClN3O3 and a molecular weight of 293.71 g/mol . It is known for its unique structure, which includes a benzamide group substituted with a chloro group and a pyrimidinyl group substituted with two methoxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethoxy-4-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzamide
  • 2-chloro-N-(4-pyridinyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • 2,4-dichloro-N-(2-pyrimidinyl)benzamide
  • 2,4-dichloro-N-(4-chlorobenzyl)benzamide

Uniqueness

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar benzamide derivatives .

Biological Activity

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and industry.

  • Molecular Formula : C13H12ClN3O3
  • Molecular Weight : 293.70568 g/mol
  • CAS Number : [not provided in search results]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethoxy-4-aminopyrimidine. The reaction is generally conducted in an organic solvent like dichloromethane under basic conditions using triethylamine as a catalyst. This method ensures a high yield and purity of the compound, which is crucial for its subsequent biological evaluations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity or receptor binding, influencing various biological pathways. Notably, it has been studied for its effects on dihydrofolate reductase (DHFR), where it was shown to destabilize this enzyme through the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular levels of NADPH and subsequently impacting cell growth .

Anticancer Properties

Research indicates that this compound exhibits moderate to high potency as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, derivatives of this compound have shown promising results as RET kinase inhibitors, which are relevant in certain types of cancers .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Skin Depigmentation Study : A related compound (2,6-dimethoxy-N-(4-methoxyphenyl)benzamide) demonstrated significant depigmentation effects on UV-induced hyperpigmentation in guinea pig skin. While this study does not directly involve this compound, it highlights the potential for similar benzamide derivatives in cosmetic applications .
  • RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their activity against RET kinase. Among these compounds, those structurally similar to this compound showed significant inhibition of RET activity at both molecular and cellular levels .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerModerate to high potency against cancer cell lines
AntimicrobialInhibition of specific bacterial strains
Skin DepigmentationSignificant effects on UV-induced pigmentation

Properties

IUPAC Name

4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDKGRZDSREORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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